Trichlorotrimethyldialuminum

描述

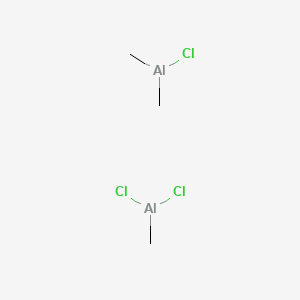

Trichlorotrimethyldialuminum (CAS 12542-85-7), also known as methylaluminum sesquichloride, is an organoaluminum compound with the molecular formula C₃H₉Al₂Cl₃ and a molecular weight of 205.43 g/mol . Structurally, it consists of two aluminum centers bridged by three methyl groups and three chlorine atoms, forming a dimeric structure. This compound is highly reactive, particularly toward moisture and oxygen, and is typically handled under inert conditions. It serves as a catalyst in organic synthesis and polymerization reactions due to its Lewis acidic properties .

属性

分子式 |

C3H9Al2Cl3 |

|---|---|

分子量 |

205.42 g/mol |

IUPAC 名称 |

chloro(dimethyl)alumane;dichloro(methyl)alumane |

InChI |

InChI=1S/3CH3.2Al.3ClH/h3*1H3;;;3*1H/q;;;+1;+2;;;/p-3 |

InChI 键 |

HYZXMVILOKSUKA-UHFFFAOYSA-K |

规范 SMILES |

C[Al](C)Cl.C[Al](Cl)Cl |

物理描述 |

Liquid |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare Trichlorotrimethyldialuminum with structurally or functionally related organoaluminum and aluminum halide compounds:

Triethylaluminum (C₆H₁₅Al)

- Structural Differences: Triethylaluminum is monomeric, with three ethyl groups bonded to a single aluminum atom, contrasting with the dimeric, mixed chloro/methyl structure of this compound .

- Reactivity: Both compounds are moisture-sensitive, but Triethylaluminum is notably pyrophoric, igniting spontaneously in air .

- Applications : Triethylaluminum is widely used in Ziegler-Natta catalysts for polyethylene production, whereas this compound is employed in more specialized catalytic systems .

Trimethylaluminum (C₃H₉Al)

- Lewis Acidity : Trimethylaluminum is a stronger Lewis acid than this compound due to the absence of electron-withdrawing chlorine ligands .

- Hazards : Both compounds require inert handling, but Trimethylaluminum poses higher flammability risks, with autoignition temperatures below 0°C .

Aluminum Chloride (AlCl₃)

- Functionality: Unlike the organoaluminum compounds, AlCl₃ is a purely inorganic Lewis acid. It lacks alkyl groups, making it less versatile in organometallic synthesis but highly effective in Friedel-Crafts alkylation .

- Hydrolysis : AlCl₃ hydrolyzes to release HCl gas, while this compound releases both HCl and methane, complicating its decomposition .

Diethylaluminum Chloride (C₄H₁₀AlCl)

- Structure-Activity : The ethyl groups in Diethylaluminum Chloride confer greater steric bulk compared to the methyl groups in this compound, influencing its catalytic selectivity in olefin reactions .

- Thermal Stability : Diethylaluminum Chloride is less thermally stable than this compound, decomposing at temperatures above 80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。